molecular formula C23H22FN3O2S B2947800 N'-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 954618-54-3

N'-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2947800
CAS No.: 954618-54-3
M. Wt: 423.51
InChI Key: BKODGGDRFIMNGA-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide backbone, which is substituted with a 4-fluorophenyl group and a branched ethyl chain. This chain incorporates a tetrahydroisoquinoline moiety and a thiophene ring.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c24-19-5-7-20(8-6-19)26-23(29)22(28)25-13-21(18-10-12-30-15-18)27-11-9-16-3-1-2-4-17(16)14-27/h1-8,10,12,15,21H,9,11,13-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKODGGDRFIMNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Key Comparisons:

N'-(2,4-Difluorophenyl)-N-[2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)ethyl]Ethanediamide (CAS 955257-15-5) Structural Difference: The 2,4-difluorophenyl substituent replaces the 4-fluorophenyl group. Implications: Additional fluorine atoms may enhance lipophilicity and metabolic stability but could alter receptor binding affinity due to increased electron-withdrawing effects . Synthesis: Both compounds likely share similar synthetic routes, involving condensation of ethanediamide precursors with substituted phenyl and heterocyclic amines.

N-(4-Chloro-3-Fluorophenyl)-N'-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl]Ethanediamide Structural Difference: Chlorine substitution at the phenyl ring’s 4-position and a tetrahydroisoquinolin-1-ylmethyl group instead of the thiophene-containing ethyl chain. Implications: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may reduce solubility compared to the fluorine-substituted analogue. The stereochemistry (1S configuration) could influence chiral recognition in biological systems .

Heterocyclic Modifications

Example : N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-yl]ethyl}-N′-(4-Methoxyphenyl)Ethanediamide

  • Structural Difference: Replaces the tetrahydroisoquinoline-thiophene unit with a thiazolo-triazole ring and a 4-methoxyphenyl group.
  • Implications: The thiazolo-triazole core may enhance π-π stacking interactions in protein binding pockets.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Biological Impact
Target Compound C₂₃H₂₂FN₃O₂S 4-Fluorophenyl, Thiophen-3-yl, Tetrahydroisoquinoline CNS targeting due to tetrahydroisoquinoline; moderate lipophilicity
N'-(2,4-Difluorophenyl) Analogue (CAS 955257-15-5) C₂₃H₂₁F₂N₃O₂S 2,4-Difluorophenyl Enhanced metabolic stability; possible increased receptor affinity
N-(4-Chloro-3-Fluorophenyl)-N'-[(1S)-Tetrahydroisoquinolin-1-ylmethyl]Ethanediamide C₁₈H₁₇ClF N₃O₂ 4-Chloro-3-fluorophenyl, (1S)-TIQ Stereospecific binding; reduced solubility due to chlorine
Thiazolo-Triazole Derivative C₂₂H₁₈FN₅O₂S₂ Thiazolo[3,2-b][1,2,4]triazole, 4-Methoxy Improved solubility; potential for kinase inhibition

Functional Group Impact on Bioactivity

  • Fluorine Substitution : Fluorine at the phenyl para-position balances electron-withdrawing effects and lipophilicity, optimizing blood-brain barrier penetration for CNS targets.
  • Thiophene vs. Thiazole : Thiophene’s sulfur atom may engage in hydrophobic interactions, while thiazole’s nitrogen could participate in hydrogen bonding .
  • Tetrahydroisoquinoline vs. Triazole: Tetrahydroisoquinoline’s rigidity favors receptor binding, whereas triazoles offer metabolic resistance .

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